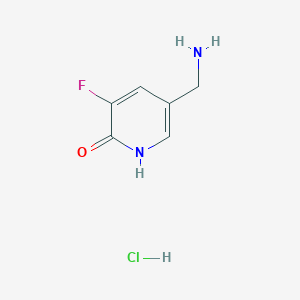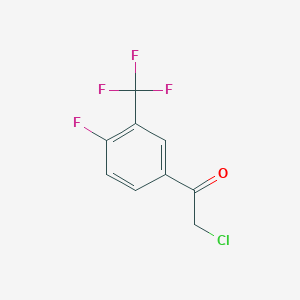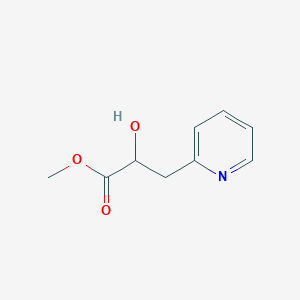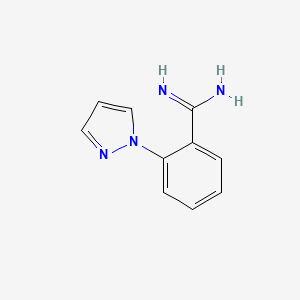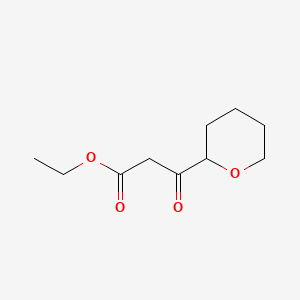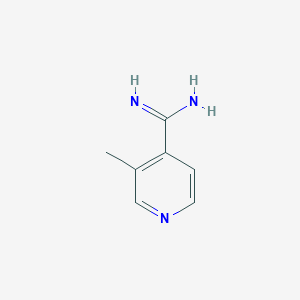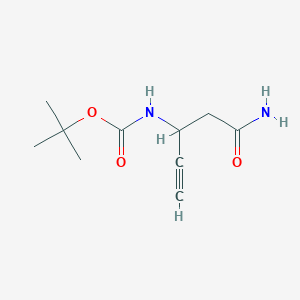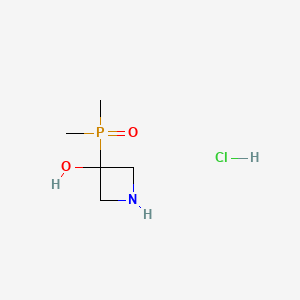![molecular formula C13H18O3 B13601755 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol CAS No. 1443324-27-3](/img/structure/B13601755.png)
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol This compound features a cyclopropyl group attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an ethan-1-ol moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Alcohol Formation: The ethan-1-ol moiety is introduced through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides
Major products formed from these reactions include ketones, alkanes, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:
1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea: This compound shares the cyclopropyl and dimethoxyphenyl groups but differs in its urea moiety, leading to different chemical properties and applications.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound features a chloro group instead of the ethan-1-ol moiety, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1443324-27-3 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[1-(2,5-dimethoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O3/c1-9(14)13(6-7-13)11-8-10(15-2)4-5-12(11)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI-Schlüssel |
MQVGEELVCJPFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=C(C=CC(=C2)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


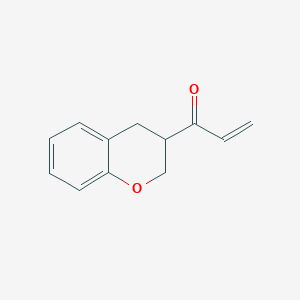

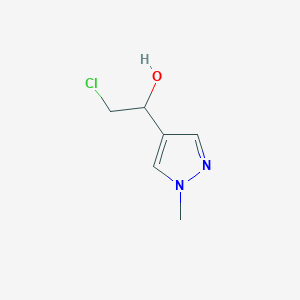
![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
